N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide
Description
Core Structural Components
- Indole System : The indole moiety consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The sulfonyl group (-SO₂-) is attached to the nitrogen atom at the 1-position of the indole, disrupting the aromatic lone pair delocalization and creating a partial positive charge on the sulfur atom .
- Sulfonamide Linkage : The sulfonamide group (-SO₂-NH-) bridges the indole and phenyl rings, adopting a tetrahedral geometry around sulfur. This group enhances hydrophilicity and provides hydrogen-bonding sites via the sulfonyl oxygen atoms .
- Acetamide Substituent : The para-position of the phenyl ring is functionalized with an acetamide group (-NH-CO-CH₃), contributing to steric bulk and enabling dipole-dipole interactions through the carbonyl group .
Electronic Properties
The indole’s nitrogen lone pair participates in aromatic conjugation, rendering the compound weakly basic. Protonation preferentially occurs at the C-3 position of the indole ring to retain aromaticity, as observed in related derivatives . The sulfonamide group’s electron-withdrawing nature polarizes the phenyl ring, reducing electron density at the acetamide attachment site.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.4 g/mol |
| Melting Point | Not reported |
| Hydrogen Bond Donors | 2 (NH of acetamide and indole) |
| Hydrogen Bond Acceptors | 5 (3 O from SO₂, 1 O from CO) |
Structure
3D Structure
Properties
CAS No. |
184538-44-1 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-indol-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-11H,1H3,(H,17,19) |
InChI Key |
COBQVVKSHLTJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide typically involves the sulfonylation of an indole derivative followed by acetamidation. One common method includes the reaction of 1H-indole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated indole is then reacted with acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under controlled acidic or basic conditions, targeting either the acetamide or sulfonamide groups:
Key factors influencing hydrolysis rates:
-
Electronic effects : Electron-withdrawing indole and phenyl groups stabilize intermediates during acidic hydrolysis.
-
Steric hindrance : The bulky indole moiety slows base-catalyzed sulfonamide cleavage compared to simpler sulfonamides .
Electrophilic Substitution at the Indole Moiety
The indole ring participates in electrophilic substitution, leveraging its electron-rich π-system:
Mechanistic Insights :
-
Nitration favors the C5 position due to resonance stabilization from the sulfonamide group .
-
Bromination occurs at C3, driven by the inductive effect of the sulfonyl linkage .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur atom reacts with nucleophiles under mild conditions:
Kinetic Data :
-
Reaction rates correlate with nucleophile basicity (NH₃ > CH₃NH₂) .
-
Steric effects from the indole ring reduce yields (~50–65%) compared to non-indole sulfonamides .
Reduction and Oxidation Reactions
Selective transformations of functional groups:
Reduction
| Target Group | Reagents | Product | Selectivity |
|---|---|---|---|
| Acetamide | LiAlH₄/THF, reflux | N-[4-(1H-Indole-1-sulfonyl)phenyl]ethylamine | >90% |
| Indole ring | H₂/Pd-C, 50 psi | 2,3-Dihydro-N-[4-(indoline-1-sulfonyl)phenyl]acetamide | 78% |
Oxidation
| Target Group | Reagents | Product | Byproducts |
|---|---|---|---|
| Indole C2–C3 bond | KMnO₄/H₂O, 80°C | N-[4-(1H-Indole-1-sulfonyl)phenyl]oxindole | <5% |
Coupling Reactions
The compound serves as a substrate in Pd-catalyzed cross-couplings:
Scientific Research Applications
Scientific Research Applications
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide has been investigated for multiple applications across different scientific domains:
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds with indole and sulfonamide moieties exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation.
- Antimicrobial Properties : Research has shown that sulfonamide derivatives can possess antimicrobial activity against various bacterial strains. The exact efficacy of this compound against specific pathogens is still under investigation but shows promise based on structural analogs.
Biological Research
- Enzyme Inhibition Studies : The compound is being evaluated for its ability to inhibit enzymes such as carbonic anhydrases, which play crucial roles in physiological processes and disease mechanisms. Preliminary data suggest it may act as a selective inhibitor for certain isoforms.
- Receptor Interaction Studies : The indole structure allows for potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.
Material Science
- Development of New Materials : Due to its unique chemical properties, this compound can be utilized as a building block in the synthesis of novel polymers or materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the structure-activity relationship of indole-based compounds, including this compound. It was found that modifications to the indole ring could enhance cytotoxicity against various cancer cell lines. The study provided quantitative data on cell viability assays and IC50 values, demonstrating significant anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing and testing sulfonamide derivatives against common bacterial strains. This compound was included in the screening process, revealing moderate antibacterial activity. The results were documented in terms of minimum inhibitory concentration (MIC) values compared to standard antibiotics.
Data Table
Mechanism of Action
The mechanism of action of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases by binding to their active sites. This binding can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Indole vs.
- Piperazinylsulfonyl vs. Indole-sulfonyl : Piperazine substituents (e.g., Compound 37) introduce basic nitrogen atoms, which may improve solubility in acidic environments, whereas the indole’s NH group could participate in hydrogen bonding .
Pharmacological Activity Comparison
Analgesic and Anti-inflammatory Activities
- Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide): Exhibited analgesic activity comparable to paracetamol, likely due to sulfonamide-mediated COX inhibition .
- Compound 36/37: Demonstrated anti-hypernociceptive effects in inflammatory pain models, suggesting sulfonamide substituents influence target selectivity .
Anticancer Activity
Physicochemical Properties
- Melting Points : Indole derivatives (e.g., 10j: 192–194°C) generally exhibit higher melting points than piperazinylsulfonyl analogs due to increased aromaticity .
- Solubility : Piperazinylsulfonyl compounds (e.g., 37) may have better aqueous solubility than indole derivatives at physiological pH due to protonatable nitrogen atoms .
Biological Activity
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety linked to a sulfonamide group, which is known to enhance its biological activity through interactions with various molecular targets. The chemical structure can be represented as follows:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase (CA) isoforms, which play critical roles in various physiological processes. Studies have shown that derivatives of this compound exhibit significant inhibition against multiple CA isoforms, indicating potential applications in treating conditions like glaucoma and edema .
- Receptor Binding : The indole structure allows for binding to various receptors, enhancing the compound's efficacy in modulating biological pathways. This characteristic is crucial for its potential use in cancer therapy and other diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties:
- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be within the range of 10-20 µM, indicating moderate potency .
- Mechanistic Insights : Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
Antiviral Activity
This compound has also been evaluated for its antiviral properties:
- Inhibition of Viral Replication : Preliminary studies indicate that the compound exhibits antiviral activity against strains like H5N1 and HIV. The mechanism involves interference with viral entry or replication processes .
- Comparative Efficacy : When compared to standard antiviral agents, this compound showed comparable efficacy with lower cytotoxicity, making it a candidate for further development in antiviral therapies .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide and its structural analogs?
Methodological Answer: Synthesis typically involves sulfonylation of indole derivatives followed by coupling with phenylacetamide scaffolds. Key steps include:
- Indole sulfonylation : Reacting 1H-indole with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by nucleophilic substitution with 4-aminophenylacetamide.
- Coupling strategies : Use of coupling agents like HATU or DCC for amide bond formation between sulfonylated indole and acetamide moieties.
- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) and recrystallization (ethanol/water) for high-purity yields .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR spectroscopy : - and -NMR confirm regioselectivity of sulfonylation (e.g., sulfonyl group at N1 of indole) and acetamide substitution patterns. For example, a singlet at δ 2.1 ppm (CDCl) confirms the acetyl group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 343.08 for CHNOS) .
- X-ray crystallography : Resolves stereochemical ambiguities in analogs (e.g., dihedral angles between indole and phenyl rings) .
Q. What in vitro assays are used to screen its biological activity?
Methodological Answer:
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with IC calculations using nonlinear regression .
- Analgesic screening : Tail-flick or hot-plate tests in murine models, comparing latency times to positive controls like paracetamol .
- Anti-inflammatory assays : Inhibition of COX-2 enzyme activity via ELISA, with selectivity ratios against COX-1 .
Advanced Research Questions
Q. How do structural modifications influence the compound’s binding affinity to Bcl-2/Mcl-1 proteins?
Methodological Answer:
- SAR studies : Substituents like chlorine at the indole 5-position enhance hydrophobic interactions with Bcl-2’s BH3 domain. Fluorine at the phenyl ring improves metabolic stability but reduces solubility .
- Docking simulations : Use AutoDock Vina to model interactions. For example, the sulfonyl group forms hydrogen bonds with Arg127 of Mcl-1, while the acetamide carbonyl interacts with Asp108 .
- Free energy calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., ΔG = −9.2 kcal/mol for a chloro-substituted analog) .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC values for anti-nociceptive analogs vary by >20% if assay temperatures differ .
- Metabolic stability testing : Incubate derivatives with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of methyl groups) .
- Orthogonal validation : Confirm COX-2 inhibition via Western blot (protein expression) and qPCR (mRNA levels) to rule out false positives in ELISA .
Q. What computational methods predict off-target interactions and toxicity?
Methodological Answer:
- Pharmacophore modeling : Generate 3D maps using Schrödinger Phase to identify overlap with kinase inhibitors (e.g., EGFR or JAK2 off-targets) .
- Toxicity prediction : Use ADMET Predictor™ to estimate hepatotoxicity (e.g., elevated ALT levels linked to electron-deficient aryl groups) .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess protein-ligand complex stability (e.g., RMSD >3 Å indicates weak binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
